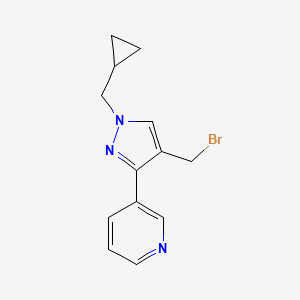

3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIBOIVJQTEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its enzyme inhibition properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a pyrazole ring, which is further connected to a pyridine ring. This structure not only provides stability but also enhances its interaction with various biological targets.

The biological activity of 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant inhibition of key enzymes involved in metabolic pathways, particularly in cancer cells.

Enzyme Inhibition Studies

A notable study highlighted the potential of pyrazole derivatives as inhibitors of lactate dehydrogenase (LDH), an enzyme critical for glycolysis. The findings suggest that 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine may exhibit low nanomolar inhibition against LDHA and LDHB, impacting cancer metabolism significantly .

Table 1: Enzyme Inhibition Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 3-(4-Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | LDHA | <50 | |

| Pyrazole Derivative A | LDHB | 100 | |

| Pyrazole Derivative B | LDHA | 200 |

Receptor Interaction

The compound's structural characteristics suggest potential interactions with muscarinic receptors, particularly M4 receptors, which are implicated in various central nervous system disorders. Studies on similar pyrazole derivatives have shown that they can act as positive allosteric modulators (PAMs), enhancing the binding affinity of acetylcholine at these receptors. This mechanism may provide therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .

Table 2: Receptor Binding Affinity of Pyrazole Derivatives

| Compound Name | Receptor Type | Binding Affinity (pKB) | Reference |

|---|---|---|---|

| 3-(4-Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | M4 Muscarinic Receptor | 6.5 | |

| Pyrazole Derivative C | M4 Muscarinic Receptor | 6.0 |

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of glycolytic enzymes, leading to reduced energy production in cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrazole derivatives in models of neurodegeneration. The results indicated that these compounds could modulate neurotransmitter systems and protect neuronal cells from apoptosis, highlighting their potential for treating neurodegenerative diseases .

Scientific Research Applications

Overview

3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry, organic synthesis, and biological research. Its unique structural features, including a bromomethyl group and a pyrazole moiety connected to a pyridine ring, make it a versatile building block for the synthesis of more complex molecules.

Synthetic Routes

The synthesis of 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of the Pyrazole Ring : The initial step often involves the formation of the pyrazole structure through cyclization reactions.

- Introduction of Bromomethyl and Cyclopropylmethyl Groups : This can be achieved via alkylation reactions where bromomethyl and cyclopropylmethyl groups are introduced under basic conditions.

- Coupling with Pyridine : The final step involves coupling the pyrazole derivative with a pyridine ring, utilizing bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO.

Medicinal Chemistry

The compound is being explored for its potential pharmacological applications. Research indicates that it may interact with various biological targets, particularly enzymes and receptors. Its structural components allow for enhanced binding affinity and selectivity, which is critical for therapeutic efficacy. Notably, compounds similar to this one have shown promise in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, suggesting that this compound may have similar inhibitory effects.

Biological Research

In biological studies, 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine can be used to investigate enzyme interactions and receptor binding mechanisms. Its distinct structure provides insights into enzyme-substrate specificity, aiding in the understanding of metabolic pathways and potential therapeutic targets.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through further functionalization or as a precursor for other bioactive compounds. Its versatility makes it an essential building block in the development of new drugs and materials .

Case Studies

Several studies have documented the biological activity of pyrazole derivatives similar to 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine:

- Enzyme Inhibition Studies : Research has demonstrated that certain pyrazole derivatives exhibit low nanomolar inhibition against LDHA and LDHB, implicating their potential use in cancer therapy.

- Receptor Binding Assays : Compounds with similar structural motifs have been tested for their ability to bind specific receptors, yielding insights into their pharmacodynamics and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrazole and Pyridine Moieties

Analog 1 : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Substituents :

- Pyrazole C4: Methyl (vs. bromomethyl in the target compound).

- N1: Cyclopropylamine (vs. cyclopropylmethyl).

- Cyclopropylamine at N1 introduces a primary amine, increasing hydrogen-bonding capability but reducing steric bulk compared to cyclopropylmethyl .

- Physical Data :

Analog 2 : 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Substituents :

- Pyrazole C4: Methyl.

- N1: 3-(Methylthio)propyl.

- Lacks the bromine atom, reducing electrophilic reactivity .

Analog 3 : 4-(Bromomethyl)pyridine hydrobromate (from Example 325, EP 4,374,877 A2)

Structural and Functional Comparison Table

Reactivity and Stability Insights

- Bromomethyl vs. Methyl :

- Cyclopropylmethyl vs.

- Sulfur-Containing Analogs: The 3-(methylthio)propyl group in Analog 2 may improve solubility in nonpolar solvents due to sulfur’s polarizability .

Preparation Methods

Alkylation of Pyrazole Derivatives

One common method involves the alkylation of a pyrazole derivative with a bromomethyl pyridine under basic conditions. For example, potassium carbonate is used as a base in DMF or acetonitrile solvent, where the pyrazole nitrogen is alkylated by bromomethyl-containing reagents.

- Reaction conditions: Typically, the reaction is carried out at temperatures ranging from room temperature to 90°C.

- Solvents: DMF, DMSO, or acetonitrile.

- Bases: Potassium carbonate or triethylamine.

- Time: From several hours to overnight stirring.

Use of Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide is a key reagent to introduce the cyclopropylmethyl substituent on the pyrazole nitrogen. The reaction with pyrazole derivatives is performed under basic conditions, often using potassium carbonate or sodium hydride as the base.

- Example procedure: Stirring pyrazole derivatives with cyclopropylmethyl bromide in DMF at 50°C for 16 hours yielded the cyclopropylmethylated pyrazole in up to 78% yield.

- Purification: Flash chromatography using gradients of ethyl acetate in hexanes.

Multi-step Coupling and Functionalization

The synthesis may involve Suzuki coupling reactions to attach the pyridine ring to the pyrazole core. This involves:

- Catalysts: PdCl2(PPh3)2.

- Bases: Cesium carbonate.

- Solvents: Dry DMF or dimethoxyethane (DME).

- Temperature: 85–100°C.

- Purification: Extraction and drying followed by concentration and chromatography.

Use of Silver(I) Oxide Mediated Alkylation

In some cases, silver(I) oxide is used to facilitate alkylation reactions with bromomethyl cyclopropane derivatives at elevated temperatures (around 80°C) in the dark for prolonged periods (16 hours). This method is useful for sensitive substrates.

Summary of Representative Reaction Conditions and Yields

| Step/Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of pyrazole with bromomethyl pyridine | Pyrazole derivative, bromomethyl pyridine, K2CO3, DMF, 60°C, several hours | 64.2 | Typical base-mediated alkylation |

| Cyclopropylmethylation of pyrazole | Pyrazole derivative, cyclopropylmethyl bromide, K2CO3, DMF, 50°C, 16 h | 78 | High yield, flash chromatography purification |

| Suzuki coupling | Aryl halide, boronic acid or ester, PdCl2(PPh3)2, Cs2CO3, DMF/DME, 85–100°C | Variable | Used for pyridine ring attachment |

| Silver(I) oxide alkylation | Bromomethyl cyclopropane, Ag2O, 80°C, 16 h, dark | - | For sensitive substrates, purification by column chromatography |

Research Findings and Optimization Notes

- Base selection: Potassium carbonate is preferred for its mild basicity and compatibility with polar aprotic solvents. Sodium hydride is used for stronger deprotonation when necessary.

- Solvent effects: DMF is widely used due to its ability to dissolve both organic and inorganic reagents and to support nucleophilic substitution reactions.

- Temperature: Moderate heating (50–90°C) improves reaction rates without decomposing sensitive intermediates.

- Purification: Flash chromatography with gradients of ethyl acetate in hexanes or petroleum ether effectively isolates pure products.

- Yields: Reported yields vary from moderate (24% in some alkylations) to high (up to 78% in cyclopropylmethylation), depending on substrate and conditions.

- Scale-up considerations: Industrial methods may employ continuous flow synthesis to enhance yield, purity, and scalability.

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, and how can low yields be addressed?

The compound is synthesized via copper-catalyzed cross-coupling reactions. A representative method involves reacting 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst at 35°C for 48 hours . The reported yield (17.9%) suggests inefficiencies, likely due to steric hindrance from the cyclopropylmethyl group or competing side reactions. Optimization strategies include:

- Catalyst Screening : Testing alternative catalysts (e.g., CuI, Pd-based systems).

- Solvent Effects : Replacing DMSO with polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility.

- Temperature Modulation : Shortening reaction time or increasing temperature to enhance kinetics.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclopropane ring integrity (e.g., pyrazole C-H protons at δ 6.5–8.5 ppm; cyclopropylmethyl protons at δ 0.5–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak at m/z 325–330, depending on isotopic bromine distribution) .

- X-ray Crystallography : For unambiguous structural determination, leveraging programs like SHELXL for refinement .

Q. How does the bromomethyl group influence reactivity in downstream functionalization?

The bromomethyl group serves as a versatile electrophilic site for nucleophilic substitution (S2) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). For example:

- Amine Alkylation : Reacting with primary/secondary amines to form pyrazole-4-methylamine derivatives.

- Metal Coordination : The bromide can act as a leaving group for ligand design in coordination chemistry (e.g., forming Zn or Cu complexes with pyridyl-pyrazole motifs) .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on synthetic efficiency?

The cyclopropylmethyl group introduces steric strain and electronic effects. Computational studies (DFT) can model:

- Steric Hindrance : Comparing transition-state energies for reactions with bulkier vs. smaller substituents.

- Electronic Effects : Electron-withdrawing/-donating properties of the cyclopropane ring on pyrazole reactivity.

Experimental validation via kinetic studies (e.g., varying substituents in analogous compounds) is recommended .

Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?

- Conformational Analysis : Molecular dynamics simulations to assess the impact of the cyclopropylmethyl group on molecular rigidity.

- Docking Studies : Predicting interactions with biological targets (e.g., kinases) or metal centers in coordination frameworks .

Q. What role does this compound play in constructing metal-organic frameworks (MOFs)?

The pyridyl-pyrazole moiety can act as a bidentate ligand. For example:

- Zinc Complexes : Tetrahedral coordination observed in ZnCl₂ complexes with similar ligands, stabilized by N–H⋯Cl hydrogen bonds .

- Catalytic Applications : MOFs derived from such ligands may exhibit activity in organic transformations (e.g., C–H activation).

Q. How are discrepancies in spectral data resolved during structural elucidation?

Q. What strategies mitigate challenges in biological activity screening (e.g., solubility)?

- Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to improve aqueous solubility.

- Formulation Studies : Using co-solvents (e.g., PEG, cyclodextrins) for in vitro assays.

- Structure-Activity Relationship (SAR) : Modifying the bromomethyl group to balance lipophilicity and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.